

Mechanism of Action and Rationale for Synergy

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Compound Focus: CCT241161

Cat. No.: S548106

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CCT241161 belongs to a class of paradox-breaking pan-RAF inhibitors. Its unique synergy arises from its ability to simultaneously target two key signaling nodes: the RAF kinases within the MAPK pathway and the SFKs, which are often involved in resistance mechanisms.

The diagram below illustrates how **CCT241161** targets both the MAPK pathway and parallel resistance pathways, unlike specific BRAF inhibitors.

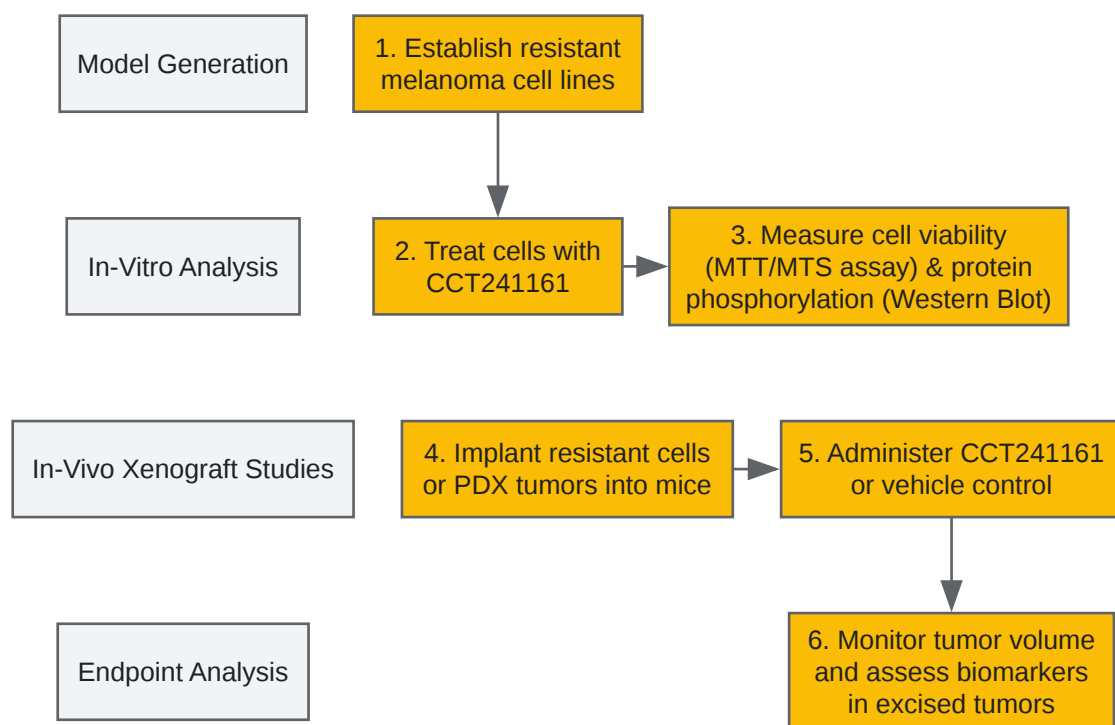
Experimental Evidence and Protocols

The primary evidence for **CCT241161**'s efficacy comes from well-established preclinical studies.

1. Key Experimental Findings

- **In-Vitro Models:** The compound was tested on a panel of **BRAF mutant melanoma cell lines**, including those with intrinsic or acquired resistance to vemurafenib (a BRAF inhibitor). It demonstrated superior growth inhibition compared to single-agent BRAF inhibitors [1].
- **In-Vivo Models:** Efficacy was confirmed in **mouse xenograft models** using resistant melanoma cell lines and, more importantly, **patient-derived xenografts (PDXs)** from patients who had progressed on BRAFi or BRAFi/MEKi therapy. Treatment with **CCT241161** led to significant tumor growth inhibition in these resistant models [1].

2. Core Experimental Methodology The general workflow for validating **CCT241161**'s activity is outlined below.



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Key Readouts:

- **In-Vitro:** Cell viability (IC50 values) and inhibition of pathway signaling measured by levels of **phospho-MEK** and **phospho-ERK** via Western Blot [1].
- **In-Vivo:** **Tumor volume and weight** over time. Pharmacodynamic analysis of tumor samples confirmed **downregulation of pERK**, verifying target engagement [1].

Comparative Positioning of Inhibitor Classes

CCT241161 can be positioned against other therapeutic strategies for RAF-driven melanomas.

Inhibitor Class	Mechanism & Target	Example Drugs	Key Challenge	CCT241161's Proposed Advantage
1st-gen BRAFi	Targets monomeric BRAF	Vemurafenib, Dabrafenib	Paradoxical activation, rapid resistance [2] [3]	Pan-RAF inhibition prevents paradoxical activation [1]

Inhibitor Class	Mechanism & Target	Example Drugs	Key Challenge	CCT241161's Proposed Advantage
BRAFⁱ + MEKⁱ	Vertical pathway blockade	Dabrafenib + Trametinib [4]	Resistance via RTK/SFK bypass tracks [5]	Built-in SFK inhibition blocks key resistance pathway [1]
Pan-RAF Inhibitors	Inhibits all RAF isoforms	TAK-632, LY3009120	May not address RTK/SFK-driven resistance [2] [6]	Dual targeting of RAF and SFK for broader suppression [1]
CCT241161	Pan-RAF + SFK inhibitor	CCT241161, CCT196969	Preclinical stage; clinical efficacy unknown [1]	Addresses multiple resistance mechanisms simultaneously [1]

Current Status and Future Directions

It is important to note that the evidence for **CCT241161** is currently at the **preclinical stage**. While the data is promising, its efficacy and safety in humans have not been established.

- **Clinical Translation Gap:** The search results do not indicate that **CCT241161** has progressed into clinical trials. Its potential is demonstrated in laboratory and animal models only [1].
- **Related Clinical Development:** The rationale of simultaneously targeting the MAPK pathway and resistance mechanisms is being tested clinically with other agents. For example, the combination of the **RAF/MEK inhibitor avutometinib** with the **FAK inhibitor defactinib** is being evaluated in other solid tumors and represents a similar strategic approach [7].

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